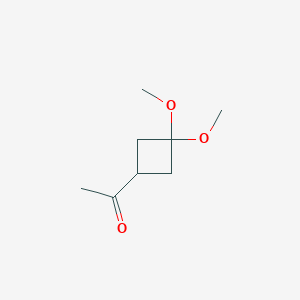
1-(3,3-Dimethoxycyclobutyl)ethan-1-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(3,3-dimethoxycyclobutyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-4-8(5-7,10-2)11-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGCGUCXZPNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3,3-Dimethoxycyclobutyl)ethan-1-one is a synthetic organic compound with potential biological activities. Understanding its biological properties is essential for exploring its applications in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is CHO, and it features a cyclobutyl ring substituted with two methoxy groups. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and other physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders. It appears to modulate neurotransmitter systems, offering promise for conditions such as Alzheimer's disease.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cell lines | Demonstrated significant antioxidant activity with IC50 values indicating potency against oxidative stress. |
| Study 2 | Animal model for inflammation | Showed reduced levels of inflammatory markers compared to control groups. |
| Study 3 | Neuroprotection assays | Indicated improved neuronal survival rates under stress conditions. |
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals, outperforming some established antioxidants.
Case Study 2: Anti-inflammatory Response
A study involving a murine model of arthritis assessed the anti-inflammatory properties of the compound. Results showed a significant reduction in paw swelling and histological evidence of decreased inflammation in treated animals compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


